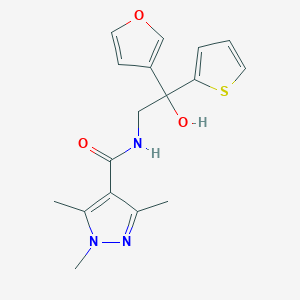
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound, N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, is a complex heterocyclic compoundThiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
The thiophene moiety in the compound is known to interact with various biological targets, leading to diverse therapeutic effects . The furan moiety is also a common feature in many biologically active compounds, suggesting it may play a role in the compound’s interaction with its targets.
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene derivatives , it can be inferred that this compound may interact with multiple biochemical pathways
Result of Action
Given the wide range of therapeutic properties associated with thiophene derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level
生物活性
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its unique structural features, including a furan ring, a thiophene ring, and a pyrazole moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmaceuticals and medicinal chemistry.
Structural Characteristics
The compound's molecular formula is C15H16N4O3S with a molecular weight of approximately 320.38 g/mol. Its structure can be summarized as follows:
| Component | Details |
|---|---|
| Furan Ring | Present |
| Thiophene Ring | Present |
| Pyrazole Moiety | Present |
| Carboxamide Group | Present |
Antibacterial Properties
Research indicates that compounds containing furan and thiophene rings exhibit significant antibacterial activity. Similar derivatives have shown effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves the inhibition of bacterial cell wall synthesis or interference with DNA replication.
Antifungal Activity
Compounds with similar structural features have also been evaluated for antifungal properties. For instance, certain pyrazole derivatives have demonstrated notable activity against fungal pathogens, suggesting that this compound may share these properties .
Anti-inflammatory Effects
The presence of the carboxamide group in this compound could potentially contribute to anti-inflammatory effects. Compounds with similar functionalities have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation .
Study on Antibacterial Activity
In a comparative study examining the antibacterial efficacy of various pyrazole derivatives, this compound exhibited minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against S. aureus and 40 to 70 µM against E. coli. These values indicate moderate antibacterial activity compared to standard antibiotics like ceftriaxone .
Study on Anti-inflammatory Properties
In vitro assays assessing the anti-inflammatory potential of compounds similar to this compound revealed significant inhibition of nitric oxide production in macrophages treated with lipopolysaccharide (LPS). This suggests that the compound may modulate inflammatory responses effectively .
The synthesis of this compound typically involves multi-step organic reactions where intermediates are synthesized through condensation reactions followed by functionalization steps. The exact mechanism by which this compound exerts its biological effects is still under investigation; however, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors involved in bacterial growth and inflammatory pathways .
特性
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-11-15(12(2)20(3)19-11)16(21)18-10-17(22,13-6-7-23-9-13)14-5-4-8-24-14/h4-9,22H,10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLFCEZMAJMMCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














